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Methyl 2-bromo-3-

methoxypropanoate

Cat. No.: B1584128 Get Quote

Abstract and Introduction
Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7) is a key halogenated ester

intermediate utilized in the synthesis of complex organic molecules, including

immunoregulatory agents and other pharmacologically active compounds.[1][2] Its bifunctional

nature, possessing both an electrophilic bromine center and a methyl ester, makes it a versatile

building block. However, these same reactive sites necessitate rigorous analytical

characterization to ensure identity, purity, and stability, which are critical parameters for

reproducible downstream synthesis and regulatory compliance.

This guide provides a multi-technique approach for the comprehensive analysis of Methyl 2-
bromo-3-methoxypropanoate. We move beyond simple data reporting to explain the

causality behind methodological choices, offering field-proven insights into spectral

interpretation and chromatographic strategy. The protocols herein are designed to be self-

validating, leveraging the unique chemical properties of the analyte to provide unambiguous

characterization.

Table 1: Physicochemical Properties of Methyl 2-bromo-3-methoxypropanoate
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Property Value Source

CAS Number 27704-96-7 [3]

Chemical Formula C₅H₉BrO₃

Molecular Weight 197.03 g/mol Calculated

Physical Form Liquid

Storage Conditions Sealed in dry, 2-8°C

IUPAC Name
methyl 2-bromo-3-

methoxypropanoate

The Analytical Strategy: A Complementary Workflow
No single analytical technique can provide a complete picture of a reactive intermediate. A

robust characterization relies on the synergistic use of multiple orthogonal methods.

Spectroscopic techniques (NMR, MS, IR) confirm the molecular structure, while

chromatography assesses purity and quantifies impurities.
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Caption: Integrated workflow for the characterization of Methyl 2-bromo-3-
methoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Tool

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1584128?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584128?utm_src=pdf-body
https://www.benchchem.com/product/b1584128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is the cornerstone for unambiguous structure determination. Both ¹H and

¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical

environment of each nucleus.

Expertise & Rationale
For a molecule like Methyl 2-bromo-3-methoxypropanoate, ¹H NMR is invaluable. We

anticipate four distinct signals corresponding to the two different methyl groups, the methylene

(-CH₂-) group, and the methine (-CH-) group. The chemical shifts are influenced by the

electronegativity of adjacent atoms (Oxygen and Bromine), and the coupling patterns (spin-spin

splitting) reveal which protons are neighbors, confirming the connectivity. ¹³C NMR

complements this by confirming the number of unique carbon environments.

Predicted NMR Data
The following tables summarize the expected chemical shifts in a standard solvent like

deuterochloroform (CDCl₃).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 4.40
Doublet of

Doublets (dd)
1H H-2 (-CHBr)

Deshielded by

adjacent

electronegative

Br and ester

carbonyl. Split by

the two non-

equivalent H-3

protons.

~ 3.85
Doublet of

Doublets (dd)
1H H-3a (-CH₂O-)

Diastereotopic

proton,

deshielded by

ether oxygen.

Split by H-2 and

geminal proton

H-3b.

~ 3.78 Singlet 3H -COOCH₃

Ester methyl

protons, typically

appear in this

region. No

adjacent protons,

hence a singlet.

~ 3.70
Doublet of

Doublets (dd)
1H H-3b (-CH₂O-)

Diastereotopic

proton,

deshielded by

ether oxygen.

Split by H-2 and

geminal proton

H-3a.

~ 3.40 Singlet 3H -OCH₃

Ether methyl

protons. No

adjacent protons,

hence a singlet.
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Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~ 168.5 C-1 (C=O)
Ester carbonyl carbon, highly

deshielded.

~ 72.0 C-3 (-CH₂O-)
Carbon attached to ether

oxygen.

~ 59.0 -OCH₃ (ether) Ether methyl carbon.

~ 53.0 -COOCH₃ (ester) Ester methyl carbon.

~ 45.0 C-2 (-CHBr)
Carbon attached to bromine,

deshielded.

Step-by-Step Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-3-methoxypropanoate
into an NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Homogenization: Cap the tube and invert several times to ensure the sample is fully

dissolved and the solution is homogeneous.

Instrument Setup:

Acquire spectra on a 400 MHz (or higher) spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire data using a standard pulse program.
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Use a spectral width of approximately 12 ppm, centered around 6 ppm.

Employ a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

Accumulate 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

Use a spectral width of approximately 220 ppm.

A longer relaxation delay and a higher number of scans (e.g., 512 or more) will be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ solvent peak at 77.16 ppm.

Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm

the structure.

Mass Spectrometry (MS): Confirming Molecular
Weight and Elemental Composition
Mass spectrometry is essential for confirming the molecular weight and provides a powerful

"self-validating" feature for halogenated compounds.

Expertise & Rationale
The most critical diagnostic feature in the mass spectrum of Methyl 2-bromo-3-
methoxypropanoate is the isotopic signature of bromine. Bromine has two stable isotopes,

⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in
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two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by 2 m/z

units. This pattern is an unmistakable confirmation of the presence of a single bromine atom in

the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental

formula by providing a highly accurate mass measurement.[4]

Step-by-Step Protocol: LC-MS Analysis
This protocol is suitable for confirming identity and assessing purity.

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute

this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and

water.

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or

Orbitrap for HRMS, or a single quadrupole for nominal mass).[2]

HPLC Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-

equilibrate.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+). The molecule may form adducts

like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
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Scan Range: m/z 50-500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Data Analysis:

Examine the total ion chromatogram (TIC) for the main analyte peak.

Extract the mass spectrum for this peak.

Look for the characteristic isotopic pattern of a monobrominated compound: two peaks of

nearly equal height separated by 2 m/z (e.g., for the [M+Na]⁺ adduct, look for peaks

around m/z 220.97 and 222.97).

For HRMS data, verify that the measured mass of the molecular ion is within 5 ppm of the

calculated exact mass.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key

functional groups.

Expertise & Rationale
The IR spectrum provides a molecular "fingerprint." For Methyl 2-bromo-3-
methoxypropanoate, the most prominent and diagnostic absorption will be the strong carbonyl

(C=O) stretch of the ester group.[5] Additionally, characteristic C-O stretches from the ester and

ether functionalities will be present, along with aliphatic C-H stretches. The C-Br stretch occurs

at a lower frequency and can sometimes be difficult to assign definitively but its presence is

consistent with the overall spectrum.[6]

Table 4: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

2990-2850 Medium C-H Stretch Aliphatic C-H

~ 1745 Strong C=O Stretch Ester Carbonyl

1300-1000
Strong, Multiple

Bands
C-O Stretch Ester and Ether

~ 650 Medium-Weak C-Br Stretch Alkyl Bromide

Step-by-Step Protocol: ATR-IR Analysis
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Collect a background spectrum.

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

Spectrum Acquisition:

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

Data Analysis:

The resulting spectrum should be automatically ratioed against the background.

Identify the key absorption bands as listed in Table 4 to confirm the presence of the

expected functional groups.

Gas Chromatography (GC): Purity Assessment and
Volatile Impurity Profiling
Given its likely volatility, Gas Chromatography is an ideal method for assessing the purity of

Methyl 2-bromo-3-methoxypropanoate and separating it from starting materials or side

products.[7][8]
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Expertise & Rationale
GC separates compounds based on their boiling points and interaction with the column's

stationary phase. For a moderately polar compound like this, a mid-polarity stationary phase

(e.g., 5% phenyl polysiloxane) is a good starting point. Flame Ionization Detection (FID)

provides excellent quantitative data for purity assessment (as % area), while coupling GC to a

Mass Spectrometer (GC-MS) allows for the identification of any separated impurity peaks.

Step-by-Step Protocol: GC-FID/MS Analysis
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a

suitable volatile solvent like ethyl acetate or dichloromethane.

Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and an FID

or MS detector.

GC Conditions:

Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

Injector Temperature: 250 °C.

Split Ratio: 50:1 (adjust as needed for concentration).

Oven Program:

Initial Temperature: 60 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 5 minutes.

Detector Temperature (FID): 300 °C.

Data Analysis:

Integrate all peaks in the chromatogram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the purity of the main peak as a percentage of the total integrated area.

If using GC-MS, compare the mass spectrum of any impurity peaks to a library (e.g.,

NIST) to tentatively identify them.

Conclusion
The analytical characterization of Methyl 2-bromo-3-methoxypropanoate requires a multi-

faceted approach. By combining the definitive structural information from NMR, the molecular

weight and elemental confirmation from MS, the functional group verification from IR, and the

quantitative purity assessment from GC, researchers can build a comprehensive data package.

This ensures the material's quality, enables consistent results in drug development, and

satisfies stringent regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1584128#analytical-methods-for-
methyl-2-bromo-3-methoxypropanoate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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